
4-cyano-2-fluoro-N-(4-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-2-fluoro-N-(4-methylphenyl)benzamide is an organic compound with the molecular formula C15H11FN2O It is a derivative of benzamide, characterized by the presence of a cyano group, a fluoro group, and a methylphenyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-cyano-2-fluorobenzoic acid and 4-methylphenylamine.
Activation: The carboxylic acid group of 4-cyano-2-fluorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Coupling Reaction: The activated acid is then reacted with 4-methylphenylamine under mild conditions to form the amide bond, resulting in the formation of this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-cyano-2-fluoro-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, ethanol), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., KMnO4, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products
Substitution: Formation of substituted derivatives with different functional groups replacing the fluoro group.
Reduction: Formation of 4-amino-2-fluoro-N-(4-methylphenyl)benzamide.
Oxidation: Formation of 4-cyano-2-fluoro-N-(4-carboxyphenyl)benzamide.
Scientific Research Applications
4-cyano-2-fluoro-N-(4-methylphenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets. The cyano and fluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-cyano-2-fluoro-N-(4-methylphenyl)benzamide can be compared with other similar compounds, such as:
4-cyano-2-fluoro-N-(2-methylphenyl)benzamide: Similar structure but with a different position of the methyl group.
4-cyano-2-fluoro-N-(4-ethylphenyl)benzamide: Similar structure but with an ethyl group instead of a methyl group.
4-cyano-2-fluoro-N-(4-methoxyphenyl)benzamide: Similar structure but with a methoxy group instead of a methyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity, binding affinity, and overall chemical behavior.
Properties
CAS No. |
586368-41-4 |
|---|---|
Molecular Formula |
C15H11FN2O |
Molecular Weight |
254.26 g/mol |
IUPAC Name |
4-cyano-2-fluoro-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C15H11FN2O/c1-10-2-5-12(6-3-10)18-15(19)13-7-4-11(9-17)8-14(13)16/h2-8H,1H3,(H,18,19) |
InChI Key |
WYBVQDJPLLZWKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


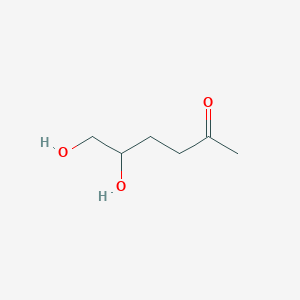

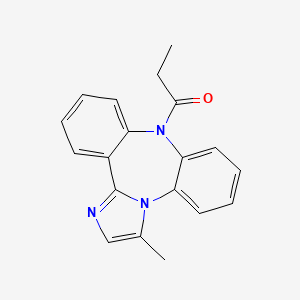
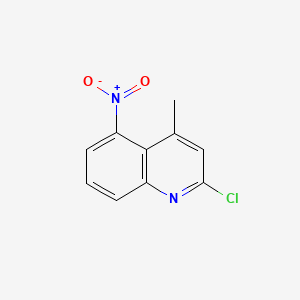
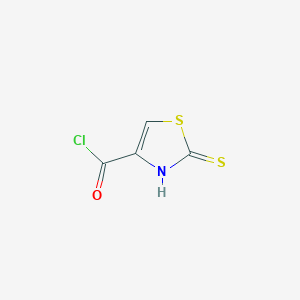

![2-[(Butylsulfonyl)amino]benzoic acid](/img/structure/B13944214.png)


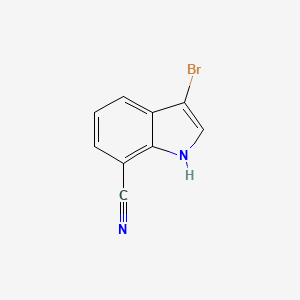
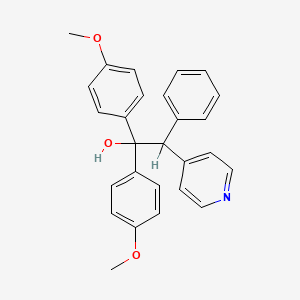
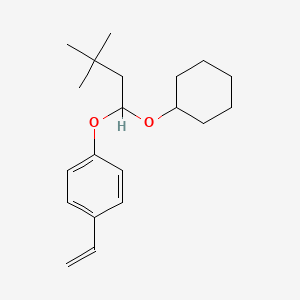
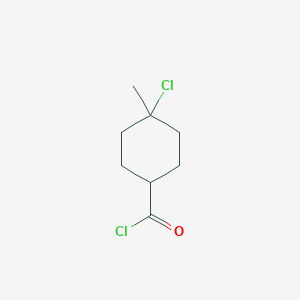
![5-(tert-Butyl) 2-ethyl 4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-2,5-dicarboxylate](/img/structure/B13944234.png)
